1-Cyclopentyl-5-iodo-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11IN2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-cyclopentyl-5-iodopyrazole |
InChI |
InChI=1S/C8H11IN2/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
BGXPQOXYYJCKNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)I |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclopentyl 5 Iodo 1h Pyrazole and Analogous Systems
Foundational Approaches to Pyrazole (B372694) Ring Formation
The construction of the pyrazole core is the initial critical step. Two primary and powerful strategies for this are cyclocondensation reactions and 1,3-dipolar cycloadditions.
Cyclocondensation Reactions in Pyrazole Synthesis
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, traditionally involving the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. nih.govmdpi.com This approach, famously pioneered by Knorr, offers a direct route to the pyrazole ring. beilstein-journals.org
The most common variant involves the condensation of a β-diketone with hydrazine or a substituted hydrazine. mdpi.com For the synthesis of a 1-cyclopentyl pyrazole, cyclopentylhydrazine (B1295993) would be the required nucleophile. The reaction with a 1,3-dicarbonyl compound, however, can lead to a mixture of regioisomers if the dicarbonyl is unsymmetrical. mdpi.comnih.gov
Modern advancements have expanded the scope of cyclocondensation to include α,β-unsaturated ketones and acetylenic ketones as the 1,3-dielectrophilic partner. nih.govmdpi.comnih.gov For instance, the reaction of α,β-unsaturated ketones with hydrazines initially forms pyrazolines, which are then oxidized to the aromatic pyrazole ring. nih.gov The use of cross-conjugated enynones with arylhydrazines has also been shown to produce pyrazole derivatives regioselectively, with the reaction pathway being influenced by the electronic properties of the substituents on the enynone. nih.gov
Multicomponent reactions (MCRs) have further streamlined pyrazole synthesis by generating the 1,3-dielectrophile in situ. beilstein-journals.orgnih.gov This approach enhances efficiency and allows for greater molecular diversity. For example, 1,3-dicarbonyl compounds can be generated in situ from enolates and acid chlorides, and then immediately reacted with a hydrazine to form the pyrazole in a one-pot process. nih.gov
| Reactants | Reaction Type | Key Features | Reference |
| 1,3-Diketone + Hydrazine | Knorr Pyrazole Synthesis | Classic, straightforward method. Can produce regioisomeric mixtures with unsymmetrical diketones. | mdpi.combeilstein-journals.org |
| α,β-Unsaturated Ketone + Hydrazine | Cyclocondensation/Oxidation | Forms pyrazoline intermediate, followed by oxidation. | nih.gov |
| Acetylenic Ketone + Hydrazine | Cyclocondensation | Well-established but can also yield regioisomeric mixtures. | mdpi.com |
| Enolate + Acid Chloride + Hydrazine | Multicomponent Reaction | In situ generation of 1,3-dicarbonyl, one-pot synthesis. | nih.gov |
1,3-Dipolar Cycloaddition Strategies
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is another powerful and versatile method for constructing the pyrazole ring. In this context, diazo compounds or nitrile imines serve as the 1,3-dipole, and alkynes or their synthetic equivalents act as the dipolarophile. acs.orgnih.gov
The reaction of a diazo compound with an alkyne provides a direct route to pyrazoles. acs.org To circumvent the often hazardous nature of diazo compounds, methods for their in situ generation have been developed. For example, diazo compounds can be generated from stable tosylhydrazone derivatives and then reacted with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. acs.orgorganic-chemistry.org
Nitrile imines, typically generated in situ from hydrazonoyl halides, also undergo 1,3-dipolar cycloaddition with alkynes to afford pyrazoles. nih.govrsc.org This method has been successfully applied to the regioselective synthesis of 1,3,5-trisubstituted pyrazoles. rsc.org The use of alkyne surrogates, such as α-bromocinnamaldehyde, can help overcome issues with alkyne preparation and regioselectivity. nih.gov
| 1,3-Dipole | Dipolarophile | Key Features | Reference |
| Diazo Compound (in situ from aldehyde) | Terminal Alkyne | One-pot procedure, regioselective for 3,5-disubstituted pyrazoles. | acs.org |
| Diazo Compound (in situ from tosylhydrazone) | Bromovinyl Acetal (Alkyne surrogate) | Good yields, tolerates various substituents. | organic-chemistry.org |
| Nitrile Imine | α-Bromocinnamaldehyde (Alkyne surrogate) | Regioselective, forms tetrasubstituted pyrazoles. | nih.gov |
| Nitrile Imine | Morita–Baylis–Hillman carbonates | High yields for 1,3,5-trisubstituted pyrazoles. | rsc.org |
Regioselective Iodination Techniques for Pyrazole Scaffolds
Once the 1-cyclopentyl-1H-pyrazole scaffold is synthesized, the next crucial step is the regioselective introduction of an iodine atom at the C5 position. The electronic nature of the pyrazole ring, being a π-excessive heterocycle, makes it susceptible to electrophilic substitution. However, controlling the position of iodination (C4 vs. C5) is a significant challenge.
Electrophilic Iodination Protocols (e.g., using Molecular Iodine, N-Iodosuccinimide)
Direct electrophilic iodination is a common method for functionalizing pyrazole rings. Various iodinating agents and reaction conditions have been developed to achieve this transformation, with regioselectivity being a key consideration.
Molecular Iodine (I₂): The use of elemental iodine, often in the presence of an oxidizing agent, is a well-established method for iodinating pyrazoles. nih.gov For instance, the combination of I₂ and ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be effective for the C4-iodination of 1-aryl-3-CF₃-pyrazoles. nih.govrsc.org In the absence of a strong directing group or pre-functionalization, iodination with I₂ often favors the C4 position due to its higher electron density in many pyrazole systems. researchgate.net However, conditions can be tuned; for example, the I₂–NaI–K₂CO₃ system in aqueous solution has been used for iodinating pyrazoles with donor substituents. nih.gov
N-Iodosuccinimide (NIS): NIS is a milder and more convenient source of electrophilic iodine. researchgate.net It has been used for the iodination of pyrazoles, and its reactivity can be enhanced by the use of strong acids like sulfuric acid, which generates a more potent iodinating species. researchgate.net This method has proven effective for the iodination of even deactivated pyrazoles. researchgate.net In some cases, the combination of NIS with trifluoroacetic acid can also facilitate the iodination of deactivated systems. researchgate.net
The following table summarizes various electrophilic iodination protocols for pyrazole systems:
| Iodinating Agent | Activator/Co-reagent | Typical Regioselectivity | Notes | Reference |
| I₂ | Ceric Ammonium Nitrate (CAN) | C4-iodination | Effective for 1-aryl-3-CF₃-pyrazoles. | nih.govrsc.org |
| I₂ | Hydrogen Peroxide (H₂O₂) | C4-iodination | Green chemistry approach in water. | researchgate.net |
| I₂ | Potassium Iodate (KIO₃) / Diphenyl Diselenide (PhSe)₂ | C4-iodination | Catalytic system for in situ generated pyrazoles. | nih.gov |
| N-Iodosuccinimide (NIS) | Sulfuric Acid | Variable, can iodinate deactivated pyrazoles | Generates a highly reactive electrophile. | researchgate.net |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid | Variable, can iodinate deactivated pyrazoles | Alternative acidic medium for activation. | researchgate.net |
| ICl / Li₂CO₃ | None | C4-iodination | Used for 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles after dehydration. | organic-chemistry.org |
To achieve the desired C5-iodination for 1-cyclopentyl-5-iodo-1H-pyrazole, direct electrophilic iodination is often challenging. A common strategy to overcome this is to use a lithiation-iodination sequence. Treatment of an N-substituted pyrazole with a strong base like n-butyllithium (n-BuLi) can selectively deprotonate the C5 position, creating a pyrazolide anion. This anion can then be trapped with an electrophilic iodine source, such as molecular iodine, to exclusively yield the 5-iodo derivative. nih.govrsc.org
Transition-Metal-Mediated C-H Activation and Directed Iodination
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of heterocycles, including pyrazoles. nih.govrsc.org These methods offer an alternative to traditional electrophilic substitution and can provide access to substitution patterns that are otherwise difficult to obtain.
While C-H arylation, alkylation, and other C-C bond-forming reactions on pyrazoles are more widely reported, the principles can be extended to C-heteroatom bond formation, including iodination. nih.gov The strategy often involves the use of a directing group on the pyrazole ring, which coordinates to the metal catalyst and positions it to selectively activate a specific C-H bond.
For pyrazoles, the N1-substituent or a substituent at the C5 position can act as a directing group. For the synthesis of 5-iodopyrazoles, a directing group would be needed to favor C5 activation over the electronically more favored C4 position. While specific examples of transition-metal-mediated directed C-H iodination of pyrazoles are less common than other functionalizations, this remains an active area of research with significant potential. nih.govrsc.org
Influence of Electronic and Steric Factors on Iodination Regioselectivity
The regioselectivity of electrophilic iodination on the pyrazole ring is a delicate interplay of both electronic and steric effects. researchgate.netmdpi.com
Steric Factors: Steric hindrance can play a decisive role in directing the position of iodination, sometimes overriding electronic preferences. A bulky substituent at the N1 position, such as a cyclopentyl group, can sterically hinder the approach of the electrophile to the adjacent C5 position. This steric congestion can make the less hindered C4 position the favored site of attack, even if electronic factors are less favorable. Conversely, a large substituent at the C3 position could potentially direct an incoming electrophile to the C5 position by blocking the C4 position. nih.gov
In the specific case of 1-cyclopentyl-1H-pyrazole, the cyclopentyl group at N1 exerts a steric influence that would likely disfavor electrophilic attack at the C5 position. Therefore, achieving C5 iodination through direct electrophilic means would be challenging, reinforcing the utility of the lithiation-iodination strategy where the regioselectivity is controlled by the site of deprotonation rather than electrophilic attack. nih.govrsc.org
N-Alkylation Strategies for Cyclopentyl Moiety Introduction on Pyrazole Nitrogen
The introduction of a cyclopentyl group onto the pyrazole nitrogen is a key transformation in the synthesis of the target molecule. N-alkylation of a pre-formed pyrazole ring is a common and versatile strategy. This typically involves the reaction of a pyrazole with a suitable cyclopentylating agent.
A significant challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can potentially occur at either of the two nitrogen atoms. The regiochemical outcome is influenced by a variety of factors, including the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, the base employed, and the reaction solvent. beilstein-journals.orgresearchgate.net For instance, the use of sterically bulky alkylating agents can favor alkylation at the less hindered nitrogen atom. acs.org
In the context of synthesizing this compound, a direct N-alkylation would involve reacting 5-iodopyrazole with a cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl tosylate. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH). beilstein-journals.org The choice of solvent can also play a crucial role in the reaction's success and regioselectivity, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) being frequently employed. beilstein-journals.org
Recent advancements have explored enzymatic approaches for the highly regioselective N-alkylation of pyrazoles, offering a green and efficient alternative to traditional chemical methods. nih.gov
Convergent and Linear Synthetic Routes to this compound
The synthesis of this compound can be achieved through both linear and convergent strategies.
Linear Synthesis: A linear approach involves the sequential introduction of the required functionalities. One possible linear route starts with the synthesis of 1-cyclopentyl-1H-pyrazole, followed by iodination at the C5 position. The initial 1-cyclopentyl-1H-pyrazole can be prepared by the condensation of cyclopentylhydrazine with a suitable three-carbon synthon, such as a 1,3-dicarbonyl compound or its equivalent. Subsequent iodination can be achieved using an electrophilic iodine source. A study on the iodination of 1-aryl-3-CF₃-1H-pyrazoles demonstrated that treatment with n-BuLi followed by elemental iodine selectively yields the 5-iodo derivative. nih.gov Another approach involves the direct iodination of the pyrazole ring using iodine in the presence of an oxidizing agent. organic-chemistry.org
Optimization of Synthetic Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.
Investigation of Catalytic Systems (e.g., Palladium, Copper, Nickel Complexes)
Transition metal catalysis plays a pivotal role in modern organic synthesis, and the preparation of substituted pyrazoles is no exception.
Palladium Catalysis: Palladium catalysts are particularly useful for cross-coupling reactions, which can be employed to form the C-C or C-N bonds in the pyrazole system. For instance, palladium-catalyzed Heck-type reactions have been developed for the synthesis of 1-alkyl-5-arylpyrazoles. researchgate.net While not a direct synthesis of the target molecule, these methods highlight the potential of palladium catalysis in functionalizing the pyrazole core. Palladium-catalyzed N-alkylation reactions have also been reported, offering a potential route to the cyclopentylated pyrazole intermediate. scholaris.ca
Copper Catalysis: Copper-catalyzed reactions are well-established for the synthesis of N-heterocycles. Copper catalysts can be used to promote the cyclization of hydrazones to form pyrazoles. Furthermore, copper-catalyzed N-alkylation and C-H alkylation reactions of indoles and other heterocycles have been developed, suggesting their potential applicability to the synthesis of this compound. nih.gov
Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and versatile alternative to palladium for various cross-coupling reactions. Nickel-catalyzed one-pot synthesis of pyrazoles from simple starting materials has been reported. mdpi.com Additionally, nickel-catalyzed C-C coupling reactions have been utilized for the enantioselective synthesis of N-alkylindoles, demonstrating the potential of nickel catalysis in forming the N-cyclopentyl bond with high control. researchgate.netnih.govchemrxiv.org
The choice of the specific catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Role of Solvents, Temperature, and Additives in Reaction Efficiency
The reaction environment, including the solvent, temperature, and the presence of additives, significantly influences the outcome of the synthesis.
Solvents: The choice of solvent can affect the solubility of reactants and reagents, the reaction rate, and the regioselectivity of the reaction. For N-alkylation reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used. beilstein-journals.org In some cases, solvent-free conditions under microwave irradiation have been shown to be highly effective for N-alkylation of pyrazoles. researchgate.net The temperature of the reaction is another critical parameter that needs to be optimized. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. researchgate.net
Additives: Additives can be used to enhance the efficiency and selectivity of a reaction. For example, in N-alkylation reactions, the choice of base is critical. Strong bases like sodium hydride (NaH) or potassium tert-butoxide can be effective, while weaker bases like potassium carbonate may also be suitable depending on the substrate and alkylating agent. beilstein-journals.org In some cases, the addition of crown ethers has been shown to improve the yield and reduce the reaction time in the synthesis of trisubstituted pyrazoles. organic-chemistry.org For iodination reactions, additives like lithium carbonate can be essential to neutralize acidic byproducts and improve product selectivity. organic-chemistry.org
Below are interactive tables summarizing the influence of various parameters on pyrazole synthesis based on literature findings.
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity of Indazoles (A Model System for Pyrazoles) beilstein-journals.org
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Ratio (N1:N2) |
| 1 | Cs₂CO₃ (1.5) | DMF | rt | 24 | 85 | 1.8 : 1 |
| 2 | K₂CO₃ (1.5) | DMF | rt | 24 | 78 | 1.5 : 1 |
| 3 | NaH (1.1) | THF | 0 → rt | 2 | 95 | >99 : 1 |
| 4 | K₂CO₃ (1.5) | MeCN | rt | 24 | 75 | 1.9 : 1 |
| 5 | Cs₂CO₃ (1.5) | DMSO | rt | 24 | 88 | 1.6 : 1 |
Note: This data is for a model system and illustrates general trends that may apply to the N-alkylation of 5-iodopyrazole.
Table 2: Optimization of Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles organic-chemistry.org
| Entry | Iodinating Agent (equiv) | Additive (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | I₂ (1.5) | - | CH₂Cl₂ | rt | <10 |
| 2 | ICl (3.0) | - | CH₂Cl₂ | rt | 60 |
| 3 | ICl (3.0) | Li₂CO₃ (2.0) | CH₂Cl₂ | rt | 95 |
| 4 | NIS (1.5) | - | CH₂Cl₂ | rt | 45 |
Note: This data demonstrates the importance of the choice of iodinating agent and additive for efficient iodination.
Advanced Chemical Transformations of 1 Cyclopentyl 5 Iodo 1h Pyrazole
Cross-Coupling Reactions at the C-5 Position
The iodine atom at the C-5 position of the pyrazole (B372694) ring serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. libretexts.org In the context of 1-cyclopentyl-5-iodo-1H-pyrazole, this reaction facilitates the introduction of a wide range of aryl and vinyl substituents at the C-5 position. The reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronic ester. libretexts.org While specific studies on the 1-cyclopentyl derivative are not extensively documented in publicly available literature, the reactivity of other 5-iodo-pyrazoles in Suzuki-Miyaura couplings provides a strong precedent for its successful application. nih.govrsc.org The general mechanism involves an oxidative addition of the iodo-pyrazole to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Key to the success of this transformation is the appropriate choice of catalyst, ligand, and reaction conditions. For N-substituted pyrazoles, a variety of palladium sources and phosphine (B1218219) ligands have been shown to be effective. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Pyrazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | Moderate to High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
| XPhos Pd G2 | - | K₂CO₃ | THF/H₂O | 60 | High |
| Pd₂(dba)₃ | XPhos | CsF | Dioxane | 100 | Good to Excellent |
The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C-5 position of the pyrazole ring, creating a C(sp)-C(sp²) bond. wikipedia.org This reaction is invaluable for the synthesis of pyrazole-containing alkynes, which are important precursors for various heterocyclic compounds and conjugated systems. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a suitable base, such as an amine. wikipedia.org The N-cyclopentyl group is not expected to interfere with the reaction, and the high reactivity of the C-I bond should facilitate the coupling.
Studies on related 5-iodo-pyrazoles have demonstrated the feasibility of this transformation. nih.govrsc.org The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups on the alkyne coupling partner. wikipedia.org
Table 2: Typical Conditions for Sonogashira Coupling of Iodo-Pyrazoles
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp to 50 | High |
| Pd(OAc)₂ | CuI | Piperidine | DMF | 80 | Good |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | High |
| PdCl₂(MeCN)₂ | CuI | DBU | Acetonitrile (B52724) | Room Temp | Good to Excellent |
Beyond C-C bond formation, the carbon-iodine bond at the C-5 position is amenable to other important cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the introduction of primary and secondary amines, leading to the formation of 5-amino-1-cyclopentyl-1H-pyrazoles. These products are of significant interest due to the prevalence of aminopyrazole scaffolds in medicinal chemistry. The reaction is typically catalyzed by palladium or copper complexes with specialized phosphine ligands. nih.gov While high temperatures are sometimes required for halo-pyrazoles, the use of microwave irradiation can often expedite the process. nih.gov
Copper-catalyzed C-N coupling reactions have also been shown to be effective for the amination of halo-pyrazoles, particularly with alkylamines that possess β-hydrogens. nih.gov
Etherification reactions, such as the Ullmann condensation or Buchwald-Hartwig etherification, could potentially be employed to form C-O bonds at the C-5 position, yielding 5-alkoxy- or 5-aryloxy-1-cyclopentyl-1H-pyrazoles. These reactions would likely require a copper or palladium catalyst and a suitable base.
Nucleophilic Substitution Reactions Involving the Carbon-Iodine Bond
While transition-metal-catalyzed reactions are prevalent, the direct nucleophilic substitution of the iodine atom on the pyrazole ring is also a possible transformation. The pyrazole ring's aromatic character and the presence of two nitrogen atoms influence the electron density around the ring. The C-5 position is somewhat electron-deficient, which can facilitate nucleophilic attack, especially with soft nucleophiles. researchgate.net However, such reactions often require harsh conditions and may be lower yielding compared to their metal-catalyzed counterparts. Potential nucleophiles could include alkoxides, thiolates, and cyanides.
Electrophilic Functionalization of the Pyrazole Ring (e.g., at C-3 or C-4)
The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic substitution reactions. Due to the electronic properties of the ring, with two electronegative nitrogen atoms, the C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. researchgate.net The C-3 and C-5 positions are comparatively deactivated. researchgate.net Thus, reactions such as nitration, sulfonation, and halogenation would be expected to occur preferentially at the C-4 position of this compound.
Direct C-H functionalization offers an atom-economical approach to modifying the pyrazole core without the need for pre-functionalized substrates. rsc.org For this compound, the most likely position for direct functionalization would be the C-4 position. Formylation, for instance, could potentially be achieved through a Vilsmeier-Haack type reaction, although the specific conditions would need to be optimized. The resulting this compound-4-carbaldehyde would be a valuable intermediate for further synthetic elaborations. uni.lu
Transition-metal-catalyzed C-H activation provides a powerful strategy for introducing a variety of functional groups at specific positions of the pyrazole ring, offering an alternative to classical electrophilic substitution. rsc.org
Oxidation and Reduction Chemistry of the Pyrazole Nucleus and its Substituents
The chemical reactivity of this compound towards oxidation and reduction is influenced by its distinct structural components: the pyrazole ring, the iodo substituent, and the cyclopentyl group.
The pyrazole ring itself is generally stable to oxidation due to its aromatic character. However, the substituents can undergo redox reactions. The cyclopentyl group, being an alkyl substituent on an aromatic ring, is susceptible to oxidation at the benzylic-like position under strong oxidizing conditions. openstax.orgyoutube.com For instance, reagents like hot potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side-chains on aromatic rings to carboxylic acids. openstax.orgyoutube.com While specific studies on this compound are not prevalent, it is plausible that the cyclopentyl group could be oxidized, potentially leading to ring-opened products or the formation of a ketone at the carbon attached to the pyrazole ring, provided a benzylic-like hydrogen is present. openstax.org
The carbon-iodine bond is a primary site for reduction. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), is a common method for the dehalogenation of aryl halides. wordpress.com This process would convert this compound into 1-cyclopentyl-1H-pyrazole. The ease of this reduction makes the iodo group a useful directing group that can be removed in a later synthetic step.
The pyrazole ring can be reduced under more forcing conditions, although this typically requires high pressure and potent catalysts, leading to the loss of aromaticity and the formation of pyrazolidines. wordpress.com However, selective reduction of the C=N bond within the pyrazole ring is less common and generally requires specific catalytic systems.
| Transformation | Reagents and Conditions | Expected Product |
| Oxidation of Cyclopentyl Group | KMnO₄, heat | Pyrazole-1-carboxylic acid derivative |
| Reduction of Iodo Group | H₂, Pd/C | 1-Cyclopentyl-1H-pyrazole |
| Reduction of Pyrazole Ring | High-pressure H₂, Rh/C | 1-Cyclopentylpyrazolidine |
Exploration of Cycloaddition Reactions Involving the Pyrazole Ring System
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. The pyrazole ring, while aromatic, can participate in certain cycloaddition reactions, although its aromaticity makes it less reactive as a diene compared to non-aromatic systems.
The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene reacting with a dienophile. wikipedia.org While the pyrazole ring contains a diene-like system, its participation in Diels-Alder reactions is not common due to the energy barrier of disrupting its aromaticity. However, pyrazole derivatives can be engineered to act as dienes. For instance, pyrazolyl 2-azadienes have been shown to undergo Diels-Alder cycloadditions with nitroalkenes under microwave irradiation, a reaction that does not proceed under classical heating conditions. researchgate.net This suggests that while this compound itself may be a reluctant diene, derivatization to an exocyclic diene system could enable its participation in such reactions.
A more common type of cycloaddition involving pyrazole precursors is the 1,3-dipolar cycloaddition. bas.bgthieme-connect.comnih.gov This reaction is a key method for the synthesis of the pyrazole ring itself, often by reacting a nitrile imine (the 1,3-dipole) with an alkene or alkyne. bas.bgthieme-connect.com While this is a formation method rather than a reaction of a pre-formed pyrazole, it highlights the electronic character of the pyrazole system. It is conceivable that the pyrazole ring of this compound could act as a dipolarophile in reactions with highly reactive 1,3-dipoles, though such reactivity is not widely documented.
| Cycloaddition Type | Reactants | Product Type |
| Diels-Alder [4+2] | Pyrazolyl 2-azadiene + Nitroalkene | Pyrazolo[3,4-b]pyridine |
| 1,3-Dipolar | Nitrile Imine + Alkene/Alkyne | Pyrazole/Pyrazoline |
Strategies for Derivatization and Scaffold Expansion (e.g., to pyrazole-3-carbaldehyde derivatives)
The iodo group at the 5-position of this compound is the key handle for derivatization and scaffold expansion. The carbon-iodine bond is readily converted into other functional groups through various cross-coupling and substitution reactions.
A significant derivatization is the conversion to a pyrazole-5-carbaldehyde. This can be achieved through a lithium-halogen exchange reaction followed by formylation. Treatment of the iodo-pyrazole with an organolithium reagent, such as n-butyllithium, at low temperatures generates a highly reactive 5-lithiopyrazole intermediate. This intermediate can then be quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde. rsc.org
Palladium-catalyzed cross-coupling reactions are also powerful tools for modifying the 5-position. For example, Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper complexes, can introduce alkynyl substituents. acs.org Similarly, Suzuki coupling with boronic acids or Heck coupling with alkenes can be employed to form new carbon-carbon bonds at this position.
The aldehyde functionality, once installed, opens up a vast array of subsequent transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in condensation reactions to build more complex molecular architectures.
| Derivatization Strategy | Reagents and Conditions | Intermediate/Product |
| Formylation | 1. n-BuLi, THF, low temp. 2. DMF | 1-Cyclopentyl-1H-pyrazole-5-carbaldehyde |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu catalyst, base | 1-Cyclopentyl-5-alkynyl-1H-pyrazole |
| Oxidation of Aldehyde | Oxidizing agent (e.g., CrO₃) | 1-Cyclopentyl-1H-pyrazole-5-carboxylic acid |
| Reduction of Aldehyde | Reducing agent (e.g., NaBH₄) | (1-Cyclopentyl-1H-pyrazol-5-yl)methanol |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: In the ¹H NMR spectrum of 1-Cyclopentyl-5-iodo-1H-pyrazole, distinct signals corresponding to the protons of the pyrazole (B372694) ring and the cyclopentyl group are expected. The pyrazole protons, typically found at positions 3 and 4, would appear as doublets due to coupling with each other. Based on data for related pyrazoles, the proton at C4 would likely resonate around 6.0-6.5 ppm, while the C3 proton would be shifted further downfield. The cyclopentyl group would exhibit a more complex pattern, with a multiplet for the methine proton (the one attached to the nitrogen) and additional multiplets for the methylene (B1212753) protons.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be anticipated for the three pyrazole carbons and the different carbons of the cyclopentyl ring. The carbon atom bonded to iodine (C5) would show a signal at a characteristic upfield position due to the heavy atom effect of iodine. The other two pyrazole carbons (C3 and C4) would have chemical shifts typical for pyrazole rings. jocpr.comdocbrown.info The cyclopentyl carbons would appear in the aliphatic region of the spectrum.
Expected NMR Data for this compound
This table is generated based on typical values for substituted pyrazoles and cyclopentyl groups and should be considered illustrative.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole H-3 | 7.5 - 7.7 | d |
| Pyrazole H-4 | 6.2 - 6.4 | d |
| Cyclopentyl CH | 4.8 - 5.2 | m |
| Cyclopentyl CH₂ | 1.6 - 2.2 | m |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| Pyrazole C-3 | ~140 |
| Pyrazole C-4 | ~110 |
| Pyrazole C-5 | ~75 |
| Cyclopentyl C-1 | ~60 |
| Cyclopentyl C-2/5 | ~33 |
| Cyclopentyl C-3/4 | ~24 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic cyclopentyl group, typically in the 2850-3150 cm⁻¹ region. researchgate.net The C=N and C=C stretching vibrations of the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ range. researchgate.netresearchgate.net The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹. A study on 4-halogenated-1H-pyrazoles showed that the N-H stretching frequency decreases with increasing halogen size, a trend that provides insight into the electronic effects of the substituent. mdpi.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The pyrazole ring vibrations are often strong in Raman spectra. While specific data is unavailable, the technique is valuable for confirming the presence of the heterocyclic core and the C-I bond.
Expected IR Absorption Bands for this compound
This table is generated based on typical values for substituted pyrazoles.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3150 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N, C=C Stretch (Pyrazole) | 1600 - 1400 |
| C-N Stretch | 1350 - 1250 |
| C-I Stretch | < 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₁IN₂), the molecular weight is 262.09 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z = 262 would be expected. The fragmentation pattern of pyrazoles is influenced by their substituents. researchgate.net A characteristic fragmentation pathway for this compound would likely involve the loss of the iodine atom, leading to a fragment at m/z = 135. Another common fragmentation would be the loss of the cyclopentyl group, resulting in a fragment at m/z = 193. Further fragmentation of the pyrazole ring could lead to the expulsion of HCN or N₂. researchgate.net The presence of the iodine atom would be indicated by a peak at m/z = 127. docbrown.info
Predicted Fragmentation Pattern in Mass Spectrometry
This table is generated based on general fragmentation rules for pyrazoles and iodo-compounds.
| m/z | Possible Fragment |
| 262 | [C₈H₁₁IN₂]⁺ (Molecular Ion) |
| 193 | [M - C₅H₉]⁺ |
| 135 | [M - I]⁺ |
| 127 | [I]⁺ |
| 68 | [C₅H₉]⁺ |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its structure, including the substitution pattern on the pyrazole ring.
Studies on related substituted pyrazoles have revealed detailed structural information. For instance, the crystal structure of 4-iodo-1H-pyrazole has been determined, showing specific hydrogen bonding patterns in the solid state. mdpi.com Similarly, research on 5-iodo-1-arylpyrazoles has been conducted to investigate halogen bonding, where the iodine atom acts as a halogen bond donor. mdpi.com An X-ray analysis of this compound would be expected to reveal the precise orientation of the cyclopentyl ring relative to the pyrazole ring and any significant intermolecular interactions, such as C-I···N or C-I···π halogen bonds, which influence the crystal packing. rsc.orgresearchgate.netmdpi.comresearchgate.net
Advanced Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, purification, and purity assessment of organic compounds. For a compound like this compound, a reversed-phase (RP-HPLC) method would typically be employed.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.comijcpa.in The separation of the compound from any impurities or starting materials would be achieved by optimizing the mobile phase composition, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.comijcpa.inresearcher.life The purity of the compound can be determined by integrating the area of its peak in the chromatogram and is often expressed as a percentage. selleckchem.com The retention time of the compound under specific conditions serves as a key identifier.
Typical RP-HPLC Method Parameters
This table outlines a general method that could be adapted for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Column Temperature | 25 °C |
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost. DFT calculations allow for the detailed exploration of the molecular properties of 1-Cyclopentyl-5-iodo-1H-pyrazole.
The initial step in the computational investigation of this compound involves the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the minimum energy conformation of the molecule. For this compound, the primary conformational flexibility arises from the orientation of the cyclopentyl group relative to the pyrazole ring.
The iodine atom at the C5 position also influences the geometry. Its large atomic radius will affect the bond lengths and angles of the pyrazole ring. DFT calculations can precisely predict these structural parameters. For instance, studies on 4-halogenated-1H-pyrazoles have demonstrated the utility of DFT in accurately modeling the impact of halogen substituents on the pyrazole ring's geometry. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Representative Data)
| Parameter | Predicted Value |
| C-I Bond Length | ~2.10 Å |
| N1-C5 Bond Length | ~1.35 Å |
| N1-N2 Bond Length | ~1.34 Å |
| Dihedral Angle (Pyrazole-Cyclopentyl) | Varies with conformer |
Note: These are representative values based on general DFT calculations of similar structures and are not from a specific study on this exact molecule.
The electronic structure of this compound is key to understanding its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a powerful tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A smaller gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrazole ring and the iodine atom, which has lone pairs of electrons. nih.gov The LUMO is likely to be distributed over the pyrazole ring, with significant contributions from the C-I antibonding orbital. The cyclopentyl group, being a saturated alkyl substituent, is expected to have a minor contribution to the frontier orbitals. rsc.org
DFT calculations can provide precise energies for the HOMO and LUMO and visualize their spatial distribution. nih.govresearchgate.netresearchgate.netmdpi.com Studies on substituted pyrazoles have shown that the nature and position of substituents significantly modulate the FMO energies and the HOMO-LUMO gap. researchgate.netnih.govjcsp.org.pk The electron-donating nature of the cyclopentyl group at N1 and the presence of the bulky, polarizable iodine atom at C5 will influence these electronic parameters. encyclopedia.pub
Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Representative Data)
| Parameter | Predicted Energy (eV) |
| HOMO | -6.0 to -5.5 |
| LUMO | -1.5 to -1.0 |
| HOMO-LUMO Gap | 4.0 to 4.5 |
Note: These values are estimations based on published data for variously substituted pyrazoles and serve as a general guide. researchgate.netnih.govjcsp.org.pkresearchgate.net
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and reaction intermediates. For this compound, several reaction types can be investigated computationally.
One important area of study is the functionalization of the pyrazole ring, for example, through C-H activation. rsc.org It is well-established that the C4-H bond of the pyrazole ring is the most susceptible to electrophilic substitution. rrbdavc.orgnih.gov However, direct C-H functionalization at other positions can be achieved under specific catalytic conditions. nih.gov DFT calculations can model the reaction pathways for such transformations, determining the activation energies and the structures of transition states. scispace.com For instance, the mechanism of palladium-catalyzed C-H arylation can be computationally explored to understand the regioselectivity. nih.gov
Furthermore, reactions involving the carbon-iodine bond, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), are of significant synthetic interest. Computational studies can help in understanding the oxidative addition of the C-I bond to a metal catalyst, which is often the rate-determining step. The electronic and steric effects of the N-cyclopentyl group on the reactivity of the C-I bond can be quantified through these calculations.
Molecular Modeling and Chemoinformatic Approaches
Molecular modeling and chemoinformatics offer complementary approaches to understanding the properties and potential applications of this compound, especially in the context of drug discovery and materials science. umn.edu
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netmdpi.comijpsr.comijpbs.comproquest.com This method is widely used in drug design to screen for potential drug candidates. Given that pyrazole derivatives are known to inhibit various enzymes, such as cyclooxygenases (COX) and kinases, molecular docking studies could be performed to assess the potential of this compound as an inhibitor of specific biological targets. mdpi.comnih.gov The docking simulations would reveal the binding mode and affinity of the compound within the active site of a target protein, providing insights into the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netej-chem.orgacs.orgnih.govnih.gov By developing a QSAR model for a set of pyrazole derivatives with known activities, the biological activity of this compound could be predicted. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with activity.
Theoretical Studies on Regioselectivity and Stereoselectivity in Reactions
Theoretical calculations are highly effective in predicting and explaining the regioselectivity and stereoselectivity of chemical reactions involving pyrazole derivatives.
For N-unsubstituted or asymmetrically substituted pyrazoles, reactions such as alkylation can lead to a mixture of regioisomers. rsc.org DFT calculations have been successfully employed to predict the regiochemical outcome of N-substitution reactions of 3-substituted pyrazoles, with the results often correlating well with experimental observations. nih.govacs.org The regioselectivity is typically governed by a combination of electronic and steric factors. In the case of reactions on the pyrazole ring of this compound, such as electrophilic substitution, theoretical studies can predict the most likely site of reaction. It is known that the C4 position of the pyrazole ring is generally the most nucleophilic and prone to electrophilic attack. rrbdavc.orgnih.gov Computational methods, such as analyzing the calculated NMR shifts or the HOMO orbital distribution, can be used to predict this regioselectivity. acs.org
Stereoselectivity becomes important when new chiral centers are formed during a reaction. While this compound itself is achiral, reactions at the pyrazole ring or involving the cyclopentyl group could potentially create stereoisomers. For example, in a Michael addition reaction of pyrazoles to conjugated alkynes, the stereochemical outcome (E/Z isomers) can be controlled and predicted. mdpi.com Theoretical studies can elucidate the transition state structures leading to different stereoisomers and calculate their relative energies to predict the major product. emich.edunih.govacs.org For reactions involving the cyclopentyl group, computational analysis can help in understanding how the existing ring conformation influences the stereochemical course of the reaction.
Advanced Applications in Chemical Sciences and Materials Research
Utilization as a Versatile Building Block in Complex Heterocyclic Synthesis
The true synthetic value of 1-Cyclopentyl-5-iodo-1H-pyrazole lies in its function as a versatile building block for constructing more intricate heterocyclic systems. The carbon-iodine bond is a key functional handle that allows for a variety of cross-coupling reactions. Organometallic coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are primary methods where this iodo-pyrazole can be used to introduce aryl, heteroaryl, or alkynyl groups. nih.gov This capability is fundamental for fusing the pyrazole (B372694) core with other ring systems or for adding complex side chains.
For instance, derivatives of iodo-pyrazoles serve as precursors in the synthesis of fused bicyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov The synthesis strategy often involves an initial coupling reaction at the iodo-position followed by a subsequent cyclization step. The cyclopentyl group, while largely sterically influential, can also modulate the solubility and electronic nature of the pyrazole ring, thereby influencing reaction outcomes and the properties of the final heterocyclic product. The reactivity of the C-I bond makes it an excellent electrophilic partner in reactions aimed at creating complex, multi-ring drug scaffolds and functional materials. nih.gov
Precursor for the Development of Highly Substituted Pyrazole Derivatives
The chemical reactivity of this compound makes it an ideal precursor for producing a wide array of highly substituted pyrazoles. The iodine atom at the 5-position is an excellent leaving group in nucleophilic substitution and transition-metal-catalyzed reactions. nih.gov This allows for the systematic and regioselective introduction of a diverse set of functional groups onto the pyrazole core, a foundational step in medicinal chemistry and materials science for tuning molecular properties.
A series of 1-aryl-3-CF3-1H-pyrazoles, for example, have been selectively iodinated at the C5 position by treatment with n-BuLi and subsequent trapping with elemental iodine. nih.gov These 5-iodo derivatives are then used in further cross-coupling reactions to create more complex structures. nih.gov This demonstrates a reliable pathway for functionalizing the pyrazole ring. The ability to generate 1,5-disubstituted or 1,3,5-trisubstituted pyrazoles from an iodo-intermediate is a common strategy in synthetic organic chemistry. nih.govtsijournals.com
Below is a table illustrating potential transformations from the iodo-pyrazole precursor.
| Reaction Type | Reagent/Catalyst | Resulting Substitution at C5 |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, or Vinyl group |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group |
| Cyanation | Metal cyanide, Pd catalyst | Cyano group |
These transformations enable the creation of pyrazoles with tailored electronic and steric properties for specific applications.
Exploration in the Design of Novel Organic Materials (e.g., Optoelectronic Applications)
The pyrazole scaffold is known to be a component of various functional organic materials, including those with luminescent and fluorescent properties. nih.gov While specific research on the optoelectronic applications of this compound is not extensively documented, its derivatives hold potential in this field. The synthesis of highly conjugated systems is a prerequisite for many organic electronic materials, and as established, the iodo-substituent is an excellent handle for building such systems via cross-coupling reactions.
By coupling the this compound core with various aromatic or heteroaromatic units, it is possible to synthesize extended π-conjugated molecules. These molecules could be investigated for their potential as organic light-emitting diode (OLED) materials, fluorescent probes, or components in organic photovoltaics. The cyclopentyl group can enhance the solubility of these often-rigid molecules in organic solvents, which is a critical factor for solution-based processing and device fabrication. The combination of the electron-rich pyrazole ring with various electron-donating or electron-withdrawing substituents allows for the fine-tuning of the frontier molecular orbital energies (HOMO/LUMO), which in turn dictates the material's optoelectronic properties.
Role in Catalyst Design and Ligand Development for Organometallic Chemistry
Pyrazole-based structures are widely recognized for their ability to act as effective ligands in organometallic chemistry and catalysis. medchemexpress.com The two adjacent nitrogen atoms in the pyrazole ring can chelate to metal centers, forming stable complexes that can catalyze a variety of organic transformations. This compound can serve as a precursor for novel ligands.
Through substitution reactions at the iodo-position, coordinating moieties such as phosphines, amines, or other heterocycles can be introduced. This would yield multidentate ligands where the pyrazole unit acts as a tunable electronic and steric component. For example, a phosphino (B1201336) group could be introduced via a coupling reaction, creating a P,N-type ligand. The steric bulk of the cyclopentyl group at the N1 position can create a specific pocket around the metal center, potentially influencing the selectivity (e.g., enantioselectivity) of a catalytic reaction. The development of new catalysts is an ongoing effort in chemistry, and pyrazole derivatives continue to be a promising scaffold for ligand design. nih.gov
Applications in Chemical Probes and Tags for Chemical Biology Studies
In the field of chemical biology, probes and tags are essential tools for visualizing and studying biological processes. While direct applications of this compound as a chemical probe are not widely reported, its structure is amenable to such development. The reactive iodine handle is the key feature that allows for its potential elaboration into a functional probe.
For instance, the iodine atom can be substituted with a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group, through standard coupling chemistries. The core structure, consisting of the cyclopentyl-pyrazole moiety, could be designed to target a specific protein or enzyme active site. The cyclopentyl group can influence binding affinity and specificity by interacting with hydrophobic pockets in a protein target. The pyrazole ring itself can participate in hydrogen bonding interactions. Therefore, this compound serves as a valuable starting material for the synthesis of customized chemical probes for biological investigation.
Contributions to the Synthesis of Diverse Chemical Libraries
The generation of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery and materials science. These libraries are screened to identify hits with desired biological activity or material properties. This compound is an excellent scaffold for combinatorial chemistry and the synthesis of diverse chemical libraries. nih.gov
Its utility stems from the ability to perform a wide range of chemical transformations at the iodo-position. Starting from this single precursor, a multitude of derivatives can be generated in parallel synthesis formats by employing various coupling partners in reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the rapid creation of a library of 1,5-disubstituted pyrazoles where the substituent at the 5-position is varied systematically. The resulting library of compounds can then be screened for a wide range of activities, from enzyme inhibition to new material properties, accelerating the discovery process. tsijournals.com
Q & A
Q. What are the common synthetic routes for preparing 1-Cyclopentyl-5-iodo-1H-pyrazole?
The compound is typically synthesized via cyclocondensation of cyclopentylhydrazine with iodinated β-diketones or β-keto esters. For example, substituted pyrazoles are often formed by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Regioselectivity in iodine introduction can be achieved using halogenation agents like N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) at controlled temperatures (60–80°C). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
- ¹H NMR : The cyclopentyl group shows multiplet signals at δ 1.5–2.2 ppm for CH₂ groups and a triplet for the N-bound CH at δ ~3.5 ppm. The pyrazole ring protons resonate as singlets (H-3 and H-4) between δ 6.5–8.0 ppm.
- ¹³C NMR : The iodine-bearing carbon (C-5) appears downfield (~100–110 ppm) due to the heavy atom effect.
- IR : Stretching vibrations for C-I bonds occur at ~500–600 cm⁻¹, while N-H (if present) appears at ~3200 cm⁻¹. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What are the key solubility and stability considerations for this compound?
this compound is lipophilic, with solubility in DCM, DMF, and THF. It is sensitive to light and moisture due to the labile C-I bond. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests (TGA/DSC) are advised to assess decomposition thresholds .
Advanced Research Questions
Q. How can regioselective iodination be optimized during pyrazole synthesis?
Regioselectivity is influenced by electronic and steric factors. Use directing groups (e.g., electron-withdrawing substituents at C-3) to favor iodination at C-5. Catalytic methods, such as Pd-mediated C-H activation, improve efficiency. For example, employ Pd(OAc)₂ with iodine in acetic acid at 80°C, achieving >90% regioselectivity . Monitor reaction progress via LC-MS to minimize by-products like di-iodinated species.
Q. What computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electrophilic substitution patterns and transition states. Analyze Fukui indices to identify nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) are useful for predicting biological interactions, such as binding to kinase targets .
Q. How to resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected NOE correlations in NMR) may arise from tautomerism or dynamic effects. Perform variable-temperature NMR or 2D experiments (COSY, HSQC) to clarify proton assignments. X-ray crystallography provides definitive confirmation: the title compound’s analogs show planar pyrazole rings with bond angles ~120° .
Q. What strategies improve yield in cross-coupling reactions involving the iodine substituent?
The C-I bond is amenable to Suzuki-Miyaura or Sonogashira couplings. Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in degassed THF/H₂O (3:1) at 60°C. Additives like Cs₂CO₃ enhance transmetallation. For sterically hindered substrates, microwave-assisted synthesis (100°C, 30 min) increases yields by 20–30% .
Methodological Challenges and Solutions
Q. How to mitigate by-product formation during cyclopentyl group introduction?
Competing N-alkylation can occur if the hydrazine derivative is not pre-treated with base (e.g., K₂CO₃). Use excess cyclopentyl bromide (1.5 equiv) in DMF at 80°C for 12 hours. Monitor via TLC and isolate the product via acid-base extraction (HCl/NaHCO₃) .
Q. What purification techniques are effective for isolating iodinated pyrazoles?
Column chromatography (silica gel, hexane/EtOAc gradient) is standard. For polar by-products, use reverse-phase HPLC (C18 column, MeCN/H₂O). Recrystallization from ethanol/water (1:3) yields high-purity crystals (>99% by HPLC) .
Q. How to design derivatives for biological activity screening?
Replace the iodine atom with bioisosteres (e.g., CF₃, Br) or functionalize the cyclopentyl group with polar moieties (OH, NH₂). Evaluate cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2, kinase targets) using structure-activity relationship (SAR) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
